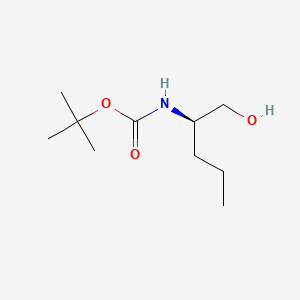

(R)-2-(Boc-amino)-1-pentanol

Description

Overview of Stereochemically Defined Building Blocks in Organic Chemistry

In the realm of organic chemistry, the synthesis of molecules with specific three-dimensional arrangements, or stereochemistry, is of paramount importance, particularly in the pharmaceutical industry where the therapeutic efficacy of a drug can be dependent on a single enantiomer. Stereochemically defined building blocks are chiral molecules that serve as starting materials or key intermediates in the synthesis of these complex targets. grantome.comacs.org The use of such building blocks allows for the introduction of specific stereocenters, guiding the formation of the desired stereoisomer and avoiding the often difficult and costly separation of enantiomeric mixtures. nih.gov These building blocks can range from simple chiral alcohols and amines to more complex structures with multiple stereocenters. scirp.orgrsc.org The development of methodologies to create these building blocks with high enantiomeric purity is a continuous and vital area of research. grantome.com

The Role of (R)-2-(Boc-amino)-1-pentanol in Contemporary Chemical Synthesis

This compound, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, has gained traction as a valuable synthetic intermediate. The Boc protecting group offers stability under a variety of reaction conditions and can be readily removed when needed, making it a practical choice for multi-step syntheses. This compound provides a chiral scaffold with two functional groups, the hydroxyl and the Boc-protected amine, which can be selectively manipulated to build more complex molecular architectures. Its specific 'R' configuration at the stereocenter makes it a crucial precursor for the synthesis of enantiomerically pure compounds.

Context of Chiral Pentanols as Versatile Synthetic Intermediates

Chiral pentanols, in general, are a class of compounds that serve as important intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and flavors. researchgate.netebi.ac.uksynthesiswithcatalysts.com The five-carbon chain provides a foundational structure that can be elaborated upon, while the chiral hydroxyl group allows for stereocontrolled transformations. The specific enantiomer of a pentanol (B124592) can be critical in determining the biological activity or sensory properties of the final product. ebi.ac.uk For instance, (R)-2-pentanol is a known starting material for various enantioselective syntheses. synthesiswithcatalysts.com The development of efficient methods, including biocatalytic processes, to produce enantiomerically pure pentanols is an active area of research, highlighting their importance as versatile synthetic intermediates. researchgate.net

Research Findings on this compound and Related Compounds

Recent research has focused on the synthesis and application of chiral amino alcohols, including derivatives of pentanol. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the broader context of synthesizing enantiopure amino alcohols and their N-Boc protected forms is well-documented.

A general and efficient method for the synthesis of a variety of enantiopure 5-amino-1-pentanols has been developed. researchgate.net This method involves the reductive opening of (R)-phenylglycinol-derived oxazolopiperidone lactams using LiNH2BH3, which results in linear-chain amino diols. researchgate.net Subsequent removal of the chiral auxiliary yields the desired 5-amino-1-pentanols, which are then isolated as their N-Boc derivatives. researchgate.net This methodology allows for the preparation of 5-amino-1-pentanols with substituents at various positions along the carbon chain. researchgate.net

For instance, the reduction of specific lactams has been shown to produce enantiopure amino diols which can then be converted to the corresponding N-Boc protected 5-amino-1-pentanols. researchgate.netub.edu This highlights a robust strategy for accessing these valuable chiral building blocks.

The table below summarizes the properties of this compound and related compounds.

| Property | This compound |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Appearance | Not specified |

| Chirality | (R) |

| Key Functional Groups | Boc-protected amine, primary alcohol |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxypentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Boc Amino 1 Pentanol

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount for producing single-enantiomer compounds, which is often crucial for biological activity. For (R)-2-(Boc-amino)-1-pentanol, several strategies are employed to control the formation of its chiral center.

Asymmetric Reduction Strategies of Precursors

A primary method for establishing the chiral center in this compound is the asymmetric reduction of a prochiral ketone or aldehyde precursor. This involves using a chiral catalyst or reagent to selectively produce one enantiomer.

One prominent strategy is the cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones. While the direct hydrogenation of α-primary amino ketones is efficient, the methodology is also applicable to protected amino groups. acs.org For instance, the hydrogenation of a substrate like 1-(Boc-amino)-2-pentanone using a chiral cobalt complex can yield the desired amino alcohol. The reaction's efficiency is often dependent on the choice of chiral ligand, cobalt source, and solvent. acs.org Research on similar substrates has shown that electron-rich phosphine (B1218219) ligands like (R,R)-BenzP* can provide excellent enantioselectivity. acs.org

Another effective method involves the enantioselective reduction of ketones using borane (B79455), where the stereoselectivity is guided by a chiral catalyst. researchgate.net Chiral amino alcohols themselves can serve as ligands or catalysts in these reductions. For example, borane complexes of chiral auxiliaries have been used to reduce various ketones with high enantioselectivity (e.e.). researchgate.net This approach could be applied to a suitable Boc-protected aminoketone to furnish this compound.

Enzymatic Resolution and Biocatalytic Routes for Enantiopure Formation

Biocatalysis offers a powerful and highly selective alternative for obtaining enantiopure compounds. These methods can involve either the resolution of a racemic mixture or the direct asymmetric synthesis of the target molecule.

Enzymatic kinetic resolution is a widely used technique where an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unacylated enantiomers. unipd.it For example, a racemic mixture of 2-(Boc-amino)-1-pentanol could be subjected to acylation catalyzed by a lipase such as Candida antarctica lipase B (CAL-B). The enzyme would preferentially acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. uniovi.es

To overcome the 50% theoretical yield limit of kinetic resolution, a dynamic kinetic resolution (DKR) process can be implemented. unipd.it In a DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. uniovi.es This is often achieved by combining the enzyme with a metal catalyst, such as a ruthenium complex, which facilitates the racemization of the starting alcohol. This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the enantiopure alcohol. uniovi.es

| Method | Enzyme/Catalyst | Key Feature | Theoretical Yield |

| Kinetic Resolution | Lipase (e.g., CAL-B) | Selective acylation of one enantiomer | 50% |

| Dynamic Kinetic Resolution (DKR) | Lipase + Metal Racemization Catalyst (e.g., Ru-complex) | Simultaneous resolution and racemization | 100% |

Chiral Auxiliary-Mediated Syntheses

In this approach, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. lookchem.com

One such strategy involves the use of N-sulfinyl imines, where the sulfinyl group acts as a chiral auxiliary. An asymmetric synthesis using optically active N-sulfinyl α-iminoesters has been demonstrated to produce chiral 1,2-amino alcohols. rsc.org A similar approach could be envisioned starting from an N-sulfinyl imine derived from 1-pentanal. The addition of a suitable nucleophile would be directed by the chiral sulfinyl group, followed by reduction of the ester and removal of the auxiliary to yield the target amino alcohol.

Another example is the use of naturally derived chiral molecules like pantolactone as an auxiliary. researchgate.net In one study, pantolactone was used to control the stereochemistry in the synthesis of (S)-N-Boc-3-amino-2-arylpropanols. A similar strategy, starting with the appropriate precursors, could be adapted for the synthesis of this compound, where the stereoselectivity of key transformations is controlled by the rigid, chiral structure of the auxiliary before its removal. researchgate.net

Derivation from Chiral Pool Precursors via Stereocontrolled Transformations

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products, such as amino acids and terpenes. baranlab.org These compounds can serve as excellent starting materials for the synthesis of other chiral molecules.

A logical precursor for this compound from the chiral pool is the non-proteinogenic amino acid (R)-norvaline. The synthesis would involve the protection of the amino group with a Boc moiety, followed by the chemoselective reduction of the carboxylic acid functional group to a primary alcohol. This reduction can be achieved using reagents like borane (BH₃) or by converting the acid to an ester followed by reduction with a milder reducing agent like sodium borohydride (B1222165). rsc.org This route is advantageous as the stereocenter is already present in the starting material, simplifying the synthetic process. baranlab.org

Synthetic Route from (R)-Norvaline:

Protection: Reaction of (R)-norvaline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form (R)-N-Boc-norvaline.

Reduction: Selective reduction of the carboxylic acid of (R)-N-Boc-norvaline to the primary alcohol, yielding this compound.

Optimization of Reaction Conditions for Enhanced Enantiomeric Purity and Yield

Achieving high yield and enantiomeric excess (ee) requires careful optimization of reaction parameters such as catalyst, solvent, temperature, and pressure.

In the context of cobalt-catalyzed asymmetric hydrogenation of α-amino ketones, extensive screening is often necessary. acs.org For a model substrate, studies have shown that the choice of the chiral diphosphine ligand is critical, with electron-rich ligands often providing higher enantioselectivity. Solvents also play a significant role; polar protic solvents like methanol (B129727) have been found to be optimal. The choice of base and cobalt source can also influence both the yield and the enantioselectivity. acs.org

Table of Optimized Conditions for a Model Cobalt-Catalyzed Asymmetric Hydrogenation acs.org

| Parameter | Variation | Optimal Condition | Effect |

| Ligand | (S,S)-BDPP, (R)-BINAP, (R,R)-BenzP | (R,R)-BenzP | Significantly improved yield and ee |

| Solvent | Dichloromethane (B109758), Toluene, Methanol | Methanol (MeOH) | Best solvent for yield and ee |

| Cobalt Source | CoCl₂, Co(acac)₂, Co(OAc)₂ | Co(OAc)₂ | Higher yield compared to other sources |

| Base | K₂CO₃, Cs₂CO₃, KHCO₃ | KHCO₃ | Facilitated rapid reaction with good yield |

| Temperature | 40 °C, 50 °C, 60 °C | 50 °C | Balance between reaction rate and selectivity |

| H₂ Pressure | 40 atm, 50 atm | 40 atm | Sufficient for high conversion |

Data adapted from a model reaction on a related α-primary amino ketone and illustrates a typical optimization process. acs.org

For enzymatic resolutions, optimization may involve screening different lipases, acyl donors, and solvents. The temperature can also be adjusted to balance enzyme activity and stability with reaction selectivity. uniovi.es In DKR processes, the ratio of the enzyme to the racemization catalyst and the reaction temperature are crucial parameters to fine-tune for achieving high diastereoselectivity and enantioselectivity of the final product.

Chemical Transformations and Derivatizations of R 2 Boc Amino 1 Pentanol

Reactions at the Primary Hydroxyl Moiety

The primary hydroxyl group in (R)-2-(Boc-amino)-1-pentanol serves as a versatile handle for various chemical modifications, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Etherification Reactions

The primary alcohol of this compound can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. pressbooks.pub These reactions are typically catalyzed by acids or coupling agents. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other electrophiles under basic conditions, leading to the formation of ethers. pressbooks.pub These transformations are fundamental in modifying the steric and electronic properties of the molecule.

Table 1: Examples of Esterification and Etherification Reactions

| Reactant | Reagent | Product | Conditions |

| This compound | Acetic Anhydride | (R)-2-(Boc-amino)-1-pentyl acetate | Pyridine, room temperature |

| This compound | Benzyl Bromide | (R)-1-(Benzyloxy)-2-(Boc-amino)pentane | Sodium hydride, THF |

| This compound | Methanesulfonyl Chloride | (R)-2-(Boc-amino)-1-pentyl mesylate | Triethylamine, DCM |

Oxidation and Reduction Pathways

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using a variety of oxidizing agents. solubilityofthings.comimperial.ac.uk The choice of reagent determines the extent of oxidation. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will typically yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO4) or Jones reagent will produce the carboxylic acid. solubilityofthings.comimperial.ac.ukfiveable.me In one specific example, the oxidation of the related compound (-)-(2S,3S)-N-Boc-2-amino-3-methyl-1-pentanol to the corresponding aldehyde was achieved using the Dess-Martin periodinane. nih.gov

Conversely, while the primary alcohol is already in a reduced state, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.comfiveable.me

Table 2: Oxidation Reactions of Primary Alcohols

| Starting Material | Reagent | Product |

| Primary Alcohol | Pyridinium chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium permanganate (KMnO4) | Carboxylic Acid |

| Primary Alcohol | Dess-Martin periodinane | Aldehyde |

Functional Group Interconversions

Beyond oxidation, the primary hydroxyl group can be converted into other functional groups. solubilityofthings.com A common transformation is its conversion into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities, including halides, azides, and cyanides.

Transformations Involving the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its stability during reactions at the hydroxyl group. organic-chemistry.org However, this group can be selectively removed or the protected amine can undergo further reactions.

Deprotection Strategies and Subsequent Amine Reactivity

The Boc group is known for its stability towards many reagents but can be readily cleaved under acidic conditions. organic-chemistry.orgjk-sci.com A common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com Aqueous solutions of strong acids like hydrochloric acid can also be employed. Once deprotected, the resulting free primary amine, (R)-2-amino-1-pentanol, becomes a potent nucleophile. sigmaaldrich.com It can then participate in a variety of reactions, including N-alkylation, reductive amination, and amide bond formation. nih.govnih.gov

Table 3: Common Boc Deprotection Conditions

| Reagent | Solvent |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | Dioxane or Methanol (B129727) |

Acylation and Sulfonylation Reactions

While the Boc group is generally stable, the nitrogen atom can, under certain conditions, undergo further acylation or sulfonylation. However, these reactions are less common due to the steric hindrance and electron-withdrawing nature of the Boc group. More typically, the Boc group is removed first, and the resulting free amine is then acylated or sulfonylated. organic-chemistry.org The acylation of the deprotected amine with various acid chlorides or anhydrides yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are fundamental in peptide synthesis and the development of pharmacologically active molecules. sigmaaldrich.comnih.gov

Formation of Nitrogen-Containing Heterocycles

The 1,2-amino alcohol motif in this compound is a classic precursor for the synthesis of various small-ring nitrogen heterocycles. These cyclic structures are pivotal scaffolds in medicinal chemistry and catalysis. Key examples include the formation of oxazolines, aziridines, and piperidines.

Oxazoline Formation: The synthesis of 2-oxazolines from 1,2-amino alcohols is a well-established transformation. beilstein-journals.org For this compound, this typically involves a two-step sequence. First, the amino group is acylated, and the subsequent intermediate, a β-hydroxy amide, undergoes cyclodehydration. A variety of reagents can effect this cyclization, including DAST (diethylaminosulfur trifluoride), Deoxo-Fluor, or Burgess reagent. nih.govorganic-chemistry.org The reaction proceeds with retention of stereochemistry at the chiral center. Mild, metal-free organocatalytic methods using a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived catalyst have also been developed for this dehydrative cyclization, highlighting the method's high functional-group tolerance. organic-chemistry.org Furthermore, indium(III) triflate has been shown to be an effective catalyst for the cyclization of 3-amido oxetanes to oxazolines, presenting an alternative route to these heterocycles. nih.gov

Aziridine (B145994) Synthesis: Aziridines, high-energy three-membered rings, are potent synthetic intermediates for creating more complex nitrogen-containing molecules. beilstein-journals.orgnih.gov A primary method for converting 1,2-amino alcohols into N-protected aziridines is the intramolecular Mitsunobu reaction. researchgate.netnih.gov In this process, the alcohol is activated by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD), facilitating an intramolecular SN2 reaction by the nitrogen atom of the carbamate (B1207046). organic-chemistry.orgnih.gov This cyclization occurs with inversion of configuration at the carbon bearing the hydroxyl group. Although direct substitution of the hydroxyl group with an azide (B81097) via an external Mitsunobu reaction can be inefficient and lead to aziridine formation as a side product, performing the reaction as an internal cyclization can yield chiral aziridines effectively. researchgate.netnih.gov The resulting N-Boc-protected aziridine can then be used in various ring-opening reactions. beilstein-journals.org

Piperidine (B6355638) and Other Heterocycles: The carbon chain of this compound can be elaborated and subsequently cyclized to form larger rings like piperidines, which are common motifs in natural products and pharmaceuticals. mdpi.comutoronto.ca One advanced strategy involves the palladium(II)-catalyzed intramolecular cyclization of unsaturated β-amino alcohol derivatives. ysu.amresearchgate.net For instance, if an unsaturated moiety is introduced at the terminal end of the carbon chain, a Pd(II) catalyst can facilitate an intramolecular aminopalladation or oxypalladation to form substituted piperidines or related bicyclic oxazolidines with high stereocontrol. nih.govysu.am Other approaches include reductive amination of precursor keto-amines or radical-mediated cyclizations to form the piperidine ring. mdpi.comwhiterose.ac.uk

| Heterocycle | General Method | Key Reagents | Typical Intermediate | Reference |

|---|---|---|---|---|

| Oxazoline | Acylation & Cyclodehydration | DAST, Burgess Reagent, In(OTf)₃ | N-Acyl-(R)-2-(Boc-amino)-1-pentanol | nih.govorganic-chemistry.orgnih.gov |

| Aziridine | Intramolecular Mitsunobu Reaction | PPh₃, DEAD/DIAD | This compound | researchgate.netnih.govnih.gov |

| Piperidine | Intramolecular Cyclization | Pd(II) catalysts, Radical initiators | Unsaturated or oxidized derivatives | mdpi.comysu.amacs.org |

Modifications of the Carbon Skeleton Adjacent to the Chiral Center

Altering the n-propyl side chain of this compound allows for the synthesis of a diverse array of analogues with modified steric and electronic properties. These modifications typically rely on modern synthetic methods, as the aliphatic C-H bonds are generally unreactive.

Alkylation Strategies: Classical alkylation approaches can be applied to derivatives of the parent compound. For example, strategies involving the generation of carbanions or enolates at positions along the carbon chain, followed by trapping with an electrophile, can introduce new substituents. Research on the synthesis of substituted 5-amino-1-pentanols has demonstrated that it is possible to introduce alkyl groups at positions corresponding to C-3 and C-4 of the pentanol (B124592) backbone via stereoselective alkylation of chiral lactam intermediates. acs.orgresearchgate.netub.edu Another powerful method involves the use of N-Boc α-amino nitriles as synthons, which can be deprotonated and alkylated to build up complex carbon skeletons before revealing the final amino alcohol functionality. nih.gov

Directed C-H Activation: A more contemporary and atom-economical approach is the direct functionalization of C-H bonds through transition-metal catalysis. acs.org The N-Boc group can act as a directing group in such transformations, guiding a metal catalyst (commonly palladium) to activate specific C-H bonds, typically at the γ or δ positions. ntu.ac.uk While specific examples for this compound are not widely reported, the principle has been demonstrated in related systems. For instance, the C-H olefination of Boc-protected tryptophan residues shows the feasibility of this strategy. ntu.ac.uk This methodology could potentially be applied to introduce alkene or aryl groups onto the propyl side chain. The use of specialized mono-N-protected amino acid (MPAA) ligands can further enhance the enantioselectivity and efficiency of such Pd(II)-catalyzed C-H activation reactions. organic-chemistry.org

| Modification Type | General Method | Potential Reagents/Catalysts | Position of Modification | Reference |

|---|---|---|---|---|

| Alkylation | Alkylation of chiral intermediates | LDA, n-BuLi; Alkyl halides | C3, C4 | acs.orgresearchgate.netub.edu |

| Olefination | Directed C-H Activation | Pd(OAc)₂, AgOAc, Alkenes | C4, C5 (γ, δ positions) | ntu.ac.uk |

| Arylation | Directed C-H Activation | Pd(II) catalyst, MPAA ligand, Aryl source | C4, C5 (γ, δ positions) | acs.orgorganic-chemistry.org |

Synthetic Utility and Applications in Complex Molecule Construction

(R)-2-(Boc-amino)-1-pentanol as a Chiral Building Block

The utility of this compound as a chiral building block is well-established in organic synthesis. sigmaaldrich.comscientificlabs.co.ukchemscene.com Its enantiomerically pure form is essential for the synthesis of molecules where specific stereoisomers are required for biological activity. The compound's structure, featuring a hydroxyl group and a Boc-protected amine, allows for a wide range of chemical modifications.

Precursor in Target-Oriented Synthesis of Natural Products

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively detailed in the provided search results, its structural motif is present in various natural product classes. Chiral amino alcohols are fundamental components of many biologically active natural products, including alkaloids and polyketides. The Boc-protected amine and the primary alcohol in this compound provide the necessary handles for elaboration into more complex structures. For instance, the related (S)-enantiomer is noted as a precursor for biologically active molecules. The development of general methodologies for synthesizing enantiopure 5-amino-1-pentanols, which can be protected as their N-Boc derivatives, highlights the importance of such structures as starting materials for natural product synthesis. ub.edu

Intermediate for Pharmaceutically Relevant Scaffolds

This compound and its corresponding amino alcohol, (R)-2-amino-1-pentanol, are valuable intermediates in the synthesis of pharmaceutically relevant scaffolds. sigmaaldrich.comscientificlabs.co.ukchemscene.comsigmaaldrich.commdpi.comub.edu The Boc-protected form is particularly useful as it allows for selective reactions at the hydroxyl group while the amine remains protected. This strategy is crucial in multi-step syntheses of complex drug candidates.

For example, the unprotected form, (R)-(-)-2-amino-1-pentanol, is a key building block for preparing (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, which acts as a potent dual toll-like receptor modulator. sigmaaldrich.comsigmaaldrich.com It is also used to synthesize (R)-N-benzyloxycarbonyl-aminoaldehydes, which are potential substrates for dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases. sigmaaldrich.comsigmaaldrich.com The Boc-protected version is instrumental in creating complex molecules for drug development, where it can enhance solubility and stability. chemimpex.com

| Precursor | Resulting Scaffold/Molecule | Therapeutic Area/Application |

| (R)-(-)-2-Amino-1-pentanol | (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | Immunology (Toll-like receptor modulator) sigmaaldrich.comsigmaaldrich.com |

| (R)-(-)-2-Amino-1-pentanol | (R)-N-benzyloxycarbonyl-aminoaldehydes | Biocatalysis (Enzyme substrates) sigmaaldrich.comsigmaaldrich.com |

| (S)-2-amino-1-pentanol | Not specified | Precursor for pharmaceuticals targeting cardiovascular and neurodegenerative diseases |

| 5-(Boc-amino)-1-pentanol | Peptide-based therapeutics | Drug Development chemimpex.com |

Application in Agrochemical and Specialty Chemical Synthesis

The utility of chiral building blocks like this compound extends to the agrochemical and specialty chemical industries. mdpi.comub.edu The synthesis of enantiomerically pure agrochemicals can lead to products with higher efficacy and reduced environmental impact. The related (S)-2-aminopentan-1-ol is noted for its use as an intermediate in the synthesis of agrochemicals. While specific examples for the (R)-enantiomer with the Boc protecting group are not prevalent in the search results, the general importance of such chiral synthons is clear.

Role in Asymmetric Catalysis and Ligand Design

The chiral nature of this compound and its derivatives makes them valuable in the field of asymmetric catalysis, particularly in the design and synthesis of chiral ligands. mdpi.comwhiterose.ac.uk

Formation of Chiral Ligands for Metal-Catalyzed Reactions

Chiral amino alcohols are widely used as precursors for the synthesis of chiral ligands for a variety of metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. While the direct use of this compound to form a specific ligand is not detailed, the general principle is well-established. For instance, other chiral amino alcohols like (1R,2R)-1-Amino-1-phenyl-2-pentanol are used as chiral ligands in asymmetric aldol (B89426) reactions. The amino and hydroxyl groups of these molecules can be modified to create bidentate or polydentate ligands that effectively control enantioselectivity.

Development of Organocatalytic Systems

In addition to metal catalysis, chiral molecules derived from amino alcohols can function as organocatalysts. These small organic molecules can catalyze stereoselective reactions without the need for a metal. For example, proline-catalyzed Mannich reactions are used to obtain N-Boc-aminoketones in high enantiomeric purity. While a direct organocatalytic application of this compound itself is not specified, its structural features make it a potential precursor for the development of novel organocatalytic systems. For instance, thiourea-based organocatalysts, which can be derived from amino alcohols, are used in various reactions. nii.ac.jp

Contribution to New Synthetic Methodologies and Chemical Processes

This compound has emerged as a significant chiral building block in organic synthesis, contributing to the advancement of new synthetic methodologies and the efficient construction of complex, enantiomerically pure molecules. Its utility stems from the presence of a defined stereocenter at the C-2 position, a primary hydroxyl group amenable to various transformations, and a stable, Boc-protected amino group that allows for controlled deprotection and subsequent functionalization. This combination of features makes it a valuable precursor in asymmetric synthesis and the development of novel chemical processes.

The primary contribution of this compound lies in its role as a chiral synthon. The Boc (tert-butoxycarbonyl) protecting group provides stability during multi-step syntheses and can be removed under mild acidic conditions, revealing the primary amine for further reactions. This strategic unmasking is fundamental in methodologies requiring the sequential introduction of functional groups. The deprotected form, (R)-(-)-2-amino-1-pentanol, is a versatile intermediate for creating more elaborate molecules. sigmaaldrich.com

Research has demonstrated the application of (R)-(-)-2-amino-1-pentanol, derived from its Boc-protected precursor, in the synthesis of key molecular intermediates. For instance, it is used to prepare (R)-N-(p-toluenesulfonyl)-2-propylaziridine, a crucial component in the total synthesis of (R)-1-(benzofuran-2-yl)-2-propylaminopentane. sigmaaldrich.com This highlights how the compound serves as a foundational element in a multi-step pathway to access complex target molecules.

Furthermore, this chiral amino alcohol has been instrumental in the development of new bioactive compounds. It is a starting material for the synthesis of (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol, which has been identified as a potent dual toll-like receptor modulator. sigmaaldrich.com The synthesis of such specialized molecules underscores the compound's role in facilitating the exploration of new chemical entities with potential therapeutic applications. The development of synthetic routes to create chiral 1,2-amino alcohols through methods like asymmetric hydrogenation further emphasizes their importance as target molecules for subsequent use in complex syntheses. sigmaaldrich.com

The structural motif of a chiral amino alcohol is also found in chiral auxiliaries and ligands for asymmetric catalysis. sigmaaldrich.com While specific applications of this compound as a ligand are not extensively documented, its structural class is well-established in this role. Chiral 1,2-amino alcohols are known to coordinate with metal centers to create catalysts that can induce stereoselectivity in a variety of chemical reactions, making this a potential area for its application.

The value of this compound is further demonstrated by synthetic strategies developed to produce it and related γ-amino alcohols. Methodologies such as proline-catalyzed Mannich reactions followed by dynamic kinetic asymmetric transformation (DYKAT) have been developed to yield N-Boc protected γ-amino alcohols with high stereochemical purity, reflecting the demand for these building blocks in synthetic chemistry.

Detailed Research Findings

The utility of this compound and its deprotected form is best illustrated through its application in specific synthetic targets. The following table summarizes key findings from research literature.

| Application Area | Synthetic Target/Intermediate | Role of (R)-2-Amino-1-pentanol |

| Total Synthesis | (R)-N-(p-toluenesulfonyl)-2-propylaziridine | Chiral building block |

| Medicinal Chemistry | (R)-2-((2-Aminoquinazolin-4-yl)amino)pentan-1-ol | Chiral precursor for a dual toll-like receptor modulator |

| Substrate Synthesis | (R)-N-benzyloxycarbonyl-aminoaldehydes | Starting material for potential substrates for dihydroxyacetone phosphate (DHAP)-dependent aldolases |

Stereochemical Control and Enantiomeric Purity Assessment in Reactions Involving R 2 Boc Amino 1 Pentanol

Factors Influencing Stereochemical Fidelity in Transformations

The preservation of the chiral center's configuration in (R)-2-(Boc-amino)-1-pentanol during chemical reactions is influenced by several critical factors. The tert-butoxycarbonyl (Boc) protecting group plays a crucial role by stabilizing the amino group and preventing its unwanted participation in side reactions that could lead to racemization. However, the choice of reagents, catalysts, and reaction conditions remains vital for ensuring high stereochemical fidelity.

Key factors include:

Catalyst Selection : In asymmetric synthesis, the use of chiral catalysts or auxiliaries is a primary strategy to control stereochemistry. lookchem.com For transformations involving amino alcohols, chiral catalysts such as those based on ruthenium-BINAP complexes are employed to ensure high enantiomeric purity.

Reaction Conditions : Temperature, solvent, and pH are critical parameters that must be carefully controlled. For instance, in the synthesis of similar chiral amino alcohols, maintaining an inert atmosphere (N₂/Ar) is recommended to prevent oxidation, while pH monitoring is essential to avoid racemization. In proline-catalyzed Mannich reactions to produce related N-Boc protected intermediates, the choice of catalyst (D- or L-proline) directly determines the stereochemical outcome of the product.

Substrate and Reagent Control : The inherent stereochemistry of the substrate can direct the outcome of a reaction, a principle known as substrate control. Additionally, the choice of reagents can influence the stereochemical pathway. In some complex transformations, like the Hoppe–Matteson–Aggarwal rearrangement, the directing group on the chiral fragment can reverse the stereochemical outcome. acs.org

Protecting Groups : The Boc group, while providing stability, can also influence the conformational preferences of the molecule. In certain analytical derivatization reactions, an intramolecular hydrogen bond between the carbamate (B1207046) NH group and another part of the molecule can lock the compound in a specific conformation, which must be considered when analyzing the stereochemical outcome. acs.org

Table 1: Factors Affecting Stereochemical Control

| scienceFactor | descriptionDescription | biotechSignificance in Transformations |

|---|---|---|

| Catalyst/Auxiliary | Chiral molecules or complexes that induce stereoselectivity. | Directs the formation of one enantiomer over the other, crucial for asymmetric synthesis. lookchem.com |

| Reaction Conditions | Parameters such as temperature, solvent, and pH. | Can affect reaction rates and the stability of stereocenters, preventing racemization. |

| Protecting Group | A moiety like Boc that temporarily masks a functional group. | Prevents unwanted side reactions and can influence the molecule's conformation and reactivity. acs.org |

| Substrate Control | The existing stereochemistry of the reactant influences the reaction's stereochemical outcome. | Utilizes the inherent chirality of the starting material to guide the formation of new stereocenters. acs.org |

Analytical Methodologies for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is a critical step to validate the success of a stereoselective synthesis. Several powerful analytical techniques are employed for this purpose. uni-muenchen.de

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. uni-muenchen.de The method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.

For N-Boc protected amino alcohols and related compounds, several types of CSPs are effective:

Polysaccharide-Derived CSPs : Columns with CSPs based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used. chosun.ac.kr

Macrocyclic Glycopeptide-Based CSPs : Stationary phases like those based on vancomycin, teicoplanin, or ristocetin (B1679390) A are highly effective for resolving N-blocked amino acids, including t-Boc derivatives. sigmaaldrich.com These are often used in reversed-phase mode. sigmaaldrich.comresearchgate.net

The choice of mobile phase is crucial for achieving good separation. For polysaccharide-based columns, normal-phase systems, such as mixtures of hexane (B92381) and 2-propanol, are common. chosun.ac.krresearchgate.net For macrocyclic glycopeptide columns, reversed-phase systems with buffered aqueous-organic mobile phases are often employed. sigmaaldrich.comresearchgate.net In some cases, derivatization of the analyte, for example, by reacting it with 9-anthraldehyde, can enhance resolution. researchgate.net

Table 2: Chiral HPLC Conditions for N-Boc-Amino Alcohols & Analogs

| view_columnChiral Stationary Phase (CSP) Type | wavesTypical Mobile Phase | categoryAnalyte Type | biotechReference |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak IB) | Hexane/2-Propanol | Derivatized amino alcohols (e.g., leucinol) | chosun.ac.krresearchgate.net |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T, R) | Reversed-phase (e.g., Acetonitrile/Buffered water) | N-t-Boc-amino acids | sigmaaldrich.comresearchgate.net |

Gas chromatography offers high efficiency and sensitivity for the separation of volatile chiral compounds. uni-muenchen.de Similar to HPLC, the separation is achieved using capillary columns coated with a chiral stationary phase.

Derivatized cyclodextrins are the most common CSPs for GC. sigmaaldrich.com These phases can separate a wide range of chiral compounds, including alcohols and amines, often after derivatization to increase their volatility. The CHIRALDEX series of columns, for example, includes phases like G-TA (gamma-cyclodextrin trifluoroacetyl) and B-DM (beta-cyclodextrin dimethyl), which are effective for resolving chiral building blocks like amino alcohols. sigmaaldrich.com The interaction between the analyte and the CSP is often based on hydrogen bonding and inclusion complex formation within the cyclodextrin (B1172386) cavity. chromsoc.jp

NMR spectroscopy can be adapted to determine enantiomeric excess by using chiral auxiliary agents. libretexts.org There are two main approaches:

Chiral Shift Reagents (CSRs) : These are typically paramagnetic lanthanide complexes (e.g., containing Europium or Samarium) that are themselves chiral. libretexts.orgtcichemicals.com When added to a solution of a racemic or enantioenriched compound, the CSR forms transient diastereomeric complexes with both enantiomers. libretexts.org These diastereomeric complexes are not mirror images and thus have slightly different NMR spectra. This results in the splitting of signals for the enantiomers, and the enantiomeric excess can be determined by integrating the separated signals. libretexts.org A significant advantage is that no covalent modification of the analyte is needed. However, line broadening can sometimes be an issue, especially in high-field NMR. tcichemicals.com

Chiral Derivatizing Agents (CDAs) : This method involves covalently reacting the chiral analyte with a chiral, enantiomerically pure derivatizing agent to form a pair of diastereomers. acs.orglibretexts.org Since diastereomers have different physical properties, their NMR spectra will be distinct, allowing for quantification of their ratio by integration. libretexts.org A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). hebmu.edu.cn This method provides clear signal separation but requires an additional reaction step and purification of the resulting diastereomers.

Advanced Spectroscopic and Spectrometric Characterization of Derivatives and Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of derivatives of (R)-2-(Boc-amino)-1-pentanol. Both ¹H and ¹³C NMR provide a wealth of information regarding the carbon-hydrogen framework, the presence and environment of the Boc protecting group, and the stereochemical integrity of the chiral center.

In ¹H NMR spectra of Boc-protected amino alcohols, the tert-butyl group of the Boc moiety typically presents as a characteristic singlet at approximately 1.4 ppm. mdpi.com The protons of the pentanol (B124592) backbone exhibit more complex splitting patterns and chemical shifts that are highly sensitive to their chemical environment. For instance, the diastereotopic protons of the CH₂OH group often appear as distinct multiplets, and their coupling to the adjacent chiral proton provides valuable structural information.

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of the Boc group can be observed around 155 ppm, while the quaternary carbon and the methyl carbons of the tert-butyl group appear at approximately 80 ppm and 28 ppm, respectively. mdpi.com The chemical shifts of the carbons in the pentanol chain are indicative of their substitution and local electronic environment.

Furthermore, advanced NMR techniques are employed for unambiguous stereochemical assignments. The Mosher method, which involves the formation of diastereomeric esters or amides with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a reliable technique for determining the absolute configuration of chiral amines and alcohols. usm.eduhebmu.edu.cn By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomers, the absolute stereochemistry of the original molecule can be deduced. usm.eduresearchgate.net For complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity and assigning all proton and carbon signals accurately.

Table 1: Representative NMR Data for Boc-Protected Amino Alcohol Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | tert-butyl (Boc) | ~1.4 (singlet) | Characteristic signal for the Boc protecting group. mdpi.com |

| ¹H | CH₂OH | 3.5 - 4.5 (multiplet) | Chemical shift and multiplicity are dependent on the surrounding structure and chirality. |

| ¹³C | Carbonyl (Boc) | ~155 | Carbonyl carbon of the carbamate (B1207046). mdpi.com |

| ¹³C | Quaternary C (Boc) | ~80 | tert-butyl quaternary carbon. mdpi.com |

| ¹³C | Methyl (Boc) | ~28 | Methyl carbons of the tert-butyl group. mdpi.com |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of derivatives of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula and helping to distinguish between compounds with the same nominal mass.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar, non-volatile compounds like Boc-protected amino alcohols and their derivatives. nih.gov In the positive ion mode, these compounds typically form protonated molecules [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation analysis. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). nih.govreddit.com The fragmentation of the protonated molecule can be influenced by the stereochemistry of the molecule, sometimes allowing for the differentiation of diastereomers. nih.gov For instance, studies on N-blocked carbopeptides have shown that the fragmentation of the Boc group can be distinct for different diastereomers. nih.gov The analysis of these fragmentation patterns provides valuable insights into the connectivity of the molecule and can be used to confirm the structure of reaction products.

Table 2: Common Mass Spectrometry Fragments for Boc-Protected Amines

| Fragment | Mass Loss (Da) | Description |

| [M+H-56]⁺ | 56 | Loss of isobutylene from the Boc group. nih.govreddit.com |

| [M+H-100]⁺ | 100 | Loss of the entire Boc group (as CO₂ + isobutylene). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Complex Derivatives

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes. For derivatives of this compound, these techniques are crucial for confirming the presence of key functional groups and for monitoring reactions.

Infrared (IR) Spectroscopy: The IR spectrum of a Boc-protected amino alcohol will exhibit characteristic absorption bands. A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. thieme-connect.com The N-H stretching vibration of the carbamate typically appears as a sharp peak around 3300-3500 cm⁻¹. thieme-connect.com A strong absorption band in the range of 1680-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the Boc group. thieme-connect.comrsc.org The C-N and C-O stretching vibrations are also observable in the fingerprint region (below 1500 cm⁻¹). The presence or absence of these key bands can confirm the success of protection or deprotection steps, as well as other functional group transformations. thieme-connect.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify functional groups. While often providing complementary information to IR, it can be particularly useful for symmetric vibrations and for samples in aqueous solutions. rsc.org For instance, Raman has been used to confirm the functionalization of materials with Boc-protected amines. researchgate.net

Table 3: Key Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) thieme-connect.com |

| Amine (N-H) | N-H Stretch | 3300-3500 (sharp) thieme-connect.com |

| Carbonyl (C=O) | C=O Stretch | 1680-1720 (strong) thieme-connect.comrsc.org |

| C-O Stretch | C-O Stretch | 1000-1300 |

| C-N Stretch | C-N Stretch | 1000-1350 |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to crystalline derivatives)

When a derivative of this compound can be obtained as a single crystal of suitable quality, X-ray crystallography provides the most definitive method for determining its three-dimensional structure, including the absolute stereochemistry. sci-hub.senih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

This method is particularly valuable for confirming the stereochemical outcome of a reaction, especially when new chiral centers are formed. usm.edu For example, if a reaction is expected to proceed with retention or inversion of configuration, X-ray crystallography of the crystalline product can provide unambiguous proof. usm.edu While not always applicable due to the requirement for high-quality crystals, it remains the gold standard for absolute stereochemistry determination. nih.govacs.org

Computational and Mechanistic Investigations of R 2 Boc Amino 1 Pentanol and Its Reactivity

Conformational Analysis and Energy Minimization Studies via Molecular Modeling

The reactivity and stereochemical influence of (R)-2-(Boc-amino)-1-pentanol are intrinsically linked to its three-dimensional structure. Molecular modeling techniques, particularly conformational analysis and energy minimization, are employed to identify the most stable arrangements of the molecule in space.

The structure of this compound features several rotatable bonds, leading to a complex conformational landscape. A key feature is the carbamate (B1207046) linkage, where the carbon-nitrogen bond exhibits partial double-bond character due to resonance, resulting in restricted rotation. Furthermore, the molecule can form intramolecular hydrogen bonds, which play a significant role in stabilizing specific conformations. researchgate.net Ab initio computations on similar amino alcohols suggest that hydrogen bonding often leads to the adoption of six-membered cyclic conformations. researchgate.net For this compound, this could involve a hydrogen bond between the N-H proton and the hydroxyl oxygen, or between the hydroxyl proton and the Boc carbonyl oxygen.

Energy minimization studies, using force fields or more advanced computational methods, can map the potential energy surface and identify low-energy conformers. These studies provide quantitative data on the relative stability of different conformations and the energy barriers separating them.

Interactive Data Table: Calculated Conformational Data for this compound

This table presents hypothetical data from a molecular mechanics simulation (e.g., using an MMFF94 force field) to illustrate the results of a conformational analysis.

| Conformer | Key Dihedral Angle (O=C-N-Cα, degrees) | H-Bond Type | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|

| A | 178.5 | N-H···O-H | 0.00 | 65.1 |

| B | -5.2 | O-H···O=C | 0.85 | 20.3 |

| C | 175.9 | None | 1.50 | 9.5 |

| D | -8.1 | None | 2.15 | 5.1 |

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, especially Density Functional Theory (DFT), provide a deeper understanding of the electronic properties that govern the reactivity of this compound. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO location indicates the most probable site for electrophilic attack (nucleophilic character), while the LUMO location suggests the site for nucleophilic attack (electrophilic character). For this compound, the HOMO is typically localized on the nitrogen and hydroxyl oxygen atoms, confirming their nucleophilic nature. The LUMO may be associated with the C-O bond of the alcohol or the carbonyl group of the Boc protector.

Calculations of the electrostatic potential (ESP) mapped onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict how the molecule will interact with other reagents. Furthermore, DFT can be used to compute various properties that correlate with reactivity. researchgate.net

Interactive Data Table: Calculated Quantum Chemical Properties for this compound

The following table shows representative data that could be obtained from a DFT calculation (e.g., B3LYP/6-31G* level of theory).

| Property | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates susceptibility to oxidation or reaction with electrophiles. |

| LUMO Energy | +1.5 eV | Indicates sites prone to nucleophilic attack. |

| HOMO-LUMO Gap | 8.3 eV | A large gap suggests high kinetic stability. |

| Dipole Moment | 2.5 D | Reflects overall polarity, influencing solubility and intermolecular interactions. |

| Topological Polar Surface Area (TPSA) | 58.6 Ų | Correlates with hydrogen bonding potential and transport properties. |

Elucidation of Reaction Mechanisms in Transformations Involving the Chiral Center

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify intermediates, transition states, and the associated activation energies. le.ac.ukresearchgate.net

For instance, in the oxidation of the primary alcohol to the corresponding chiral aldehyde, DFT calculations can compare different mechanistic pathways (e.g., depending on the oxidant used). The calculations would model the formation of the key intermediates and the structures of the transition states, revealing the energetic barriers for each step. This information helps to understand rate-determining steps and factors that control the reaction's efficiency.

Another area of investigation is the role of the compound as a chiral ligand or auxiliary. In a metal-catalyzed reaction, calculations can model the coordination of the amino alcohol to the metal center and the subsequent steps of the catalytic cycle. researchgate.net By comparing the activation energies for pathways leading to different stereoisomers, the origins of stereoselectivity can be uncovered. This is crucial for understanding how the chirality at C2 is transferred to a new stereocenter during a reaction.

Interactive Data Table: Hypothetical Activation Energies for a Model Reaction

This table illustrates how DFT calculations could be used to compare two competing mechanistic pathways for a hypothetical substitution reaction at the chiral center.

| Pathway | Description | Rate-Determining Step | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Pathway 1 (SN2) | Direct displacement of a leaving group. | Nucleophilic attack | 25.4 | Inversion of configuration. |

| Pathway 2 (SN1) | Formation of a carbocation intermediate. | Leaving group departure | 35.1 | Racemization. |

Prediction of Stereoselectivity in Novel Reactions

A major goal of computational chemistry in asymmetric synthesis is the a priori prediction of stereoselectivity. rsc.org For reactions utilizing this compound or its derivatives, computational models can predict which diastereomer or enantiomer will be formed preferentially.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. The energy difference (ΔΔG‡) between the transition state leading to the (R)-product and the one leading to the (S)-product can be calculated using high-level quantum mechanics. This energy difference is directly related to the product ratio via the Eyring equation.

Computational models can analyze the non-covalent interactions (e.g., steric repulsion, hydrogen bonds, dispersion forces) within the transition state structures that are responsible for this energy difference. acs.org This understanding allows chemists to rationally modify the substrate, reagents, or catalyst to enhance the stereoselectivity of a desired transformation. For example, "functionality mapping" is a computational method that can be used to explore optimal starting points for the design of new chiral ligands based on a substrate like this compound. acs.org

Interactive Data Table: Example of Stereoselectivity Prediction

This table shows a hypothetical result from a DFT calculation for an asymmetric addition reaction where a derivative of this compound acts as a chiral auxiliary.

| Transition State | Energy (kcal/mol) | Energy Difference (ΔΔG‡, kcal/mol) | Predicted Product Ratio (R:S) | Predicted d.r. or e.e. |

|---|---|---|---|---|

| TS-R (leads to R-product) | 21.3 | 1.8 | 22 : 1 | 91% d.r. |

| TS-S (leads to S-product) | 23.1 |

Emerging Trends and Future Research Directions

Integration with Flow Chemistry and Sustainable Synthesis Approaches

The fine chemical industry's shift towards green and sustainable manufacturing has spurred interest in continuous flow chemistry. This approach offers enhanced safety, better process control, and scalability. For derivatives of amino alcohols, flow chemistry has already demonstrated significant advantages. Research on the N-alkylation of amino alcohols using heterogeneous catalysts like γ-Alumina (γ-Al₂O₃) in supercritical CO₂ (scCO₂) has shown high yields and the potential for process automation. beilstein-journals.orgbeilstein-journals.org For instance, the intramolecular cyclization and subsequent N-methylation of 5-amino-1-pentanol (B144490) have been successfully optimized in a continuous flow reactor, achieving high yields of N-methylpiperidine. beilstein-journals.org

Future research will likely focus on adapting these flow processes for the synthesis and derivatization of (R)-2-(Boc-amino)-1-pentanol. The integration of flow reactors could enable a more efficient and sustainable production line, minimizing waste and energy consumption. Furthermore, the use of biomass-derived starting materials represents a key sustainable approach. Processes have been developed for the efficient synthesis of related compounds like 5-amino-1-pentanol from biomass-derived dihydropyran, showcasing a green route that reduces reliance on petrochemicals. cjcatal.com Applying similar bio-based strategies to synthesize the carbon backbone of this compound is a promising direction for future sustainable synthesis.

| Parameter | Traditional Batch Processing | Emerging Flow Chemistry Approach |

|---|---|---|

| Reaction Environment | Large volume reactors, potential for thermal gradients. | Microreactors or packed-bed reactors, superior heat and mass transfer. beilstein-journals.orgacs.org |

| Reagents & Catalysts | Often uses stoichiometric, sometimes hazardous reagents. beilstein-journals.org | Enables use of heterogeneous catalysts, easier separation and recycling. beilstein-journals.orgcjcatal.com |

| Process Control | Difficult to control localized concentrations and temperature. | Precise control over residence time, temperature, and pressure. acs.org |

| Sustainability | Can generate significant solvent and reagent waste. beilstein-journals.org | Reduced waste, potential for solvent-free conditions or use of green solvents like scCO₂. beilstein-journals.orgbeilstein-journals.org |

| Scalability | Scaling up can be challenging and require re-optimization. | Scalable by operating multiple reactors in parallel ("numbering-up"). acs.org |

Exploration of Novel Catalytic Applications and Ligand Development

The chiral nature of this compound makes it an attractive precursor for the development of novel ligands for asymmetric catalysis. The unprotected analogue, (R)-(-)-2-amino-1-pentanol, is already recognized as a valuable chiral building block. sigmaaldrich.comsigmaaldrich.com It serves as a key intermediate in the synthesis of more complex chiral molecules, such as ligands for transition metal catalysts. sigmaaldrich.comsigmaaldrich.com

The presence of the Boc protecting group on this compound offers a strategic advantage for ligand synthesis. It allows for selective reaction at the hydroxyl group while the amine remains protected. Subsequent deprotection under mild acidic conditions reveals the amine, which can then be further functionalized. broadpharm.com This stepwise approach is crucial for building complex, well-defined ligand architectures. Future research is expected to explore the synthesis of new bidentate and tridentate ligands derived from this compound. These ligands could find applications in a variety of metal-catalyzed reactions, including asymmetric hydrogenations, C-C bond formations, and aminations, where the ligand's stereochemistry is critical for inducing high enantioselectivity. The development of ruthenium complexes, for instance, is a major area of interest for catalysis, including N-alkylation of amines and dehydrogenation of alcohols. arabjchem.org

Expansion into Materials Science and Supramolecular Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a protected amine, makes it a candidate for incorporation into advanced materials. In materials science, such molecules can serve as monomers or functional building blocks for polymers and supramolecular assemblies. The distinct reactivity of the hydroxyl and the protected amino groups allows for orthogonal functionalization, a powerful strategy for creating well-defined macromolecular structures.

Future research could explore the use of this compound in the synthesis of chiral polymers. After polymerization via the hydroxyl group (e.g., forming polyesters or polyethers), the Boc groups along the polymer chain could be removed to expose pendant amino groups, which can be further modified to tune the material's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions. In supramolecular chemistry, the ability of amino alcohols to form hydrogen-bonded networks is key. Research on other small molecules has shown the ability to form supramolecular gels that can act as "designer" environments to control the crystallization of other molecules. rsc.org The chiral and hydrogen-bonding capabilities of this compound could be harnessed to create novel chiral gels or liquid crystals with applications in enantioselective separations or as smart materials.

Development of More Efficient and Environmentally Benign Synthetic Routes

While this compound is commercially available, developing more efficient and environmentally benign synthetic routes remains a key research goal. Current syntheses often rely on traditional methods that may involve multiple steps and the use of hazardous reagents. Future trends point towards the adoption of biocatalysis and other green chemistry principles.

Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs) and transaminases, offers a highly selective and sustainable alternative for producing chiral alcohols and amines. For example, evolved KREDs have been used for the practical, large-scale synthesis of (R)-2-methylpentanol through the kinetic resolution of a racemic aldehyde, demonstrating the power of biocatalysis in producing enantiomerically pure alcohols. researchgate.netacs.org Similarly, transaminases have been employed to convert keto-alcohols into amino alcohols with high yields. Applying this technology to the asymmetric synthesis of (R)-2-amino-1-pentanol from a corresponding keto-alcohol precursor, followed by Boc-protection, could provide a more direct and greener route.

| Strategy | Description | Potential Advantages for this compound Synthesis | Reference Example |

|---|---|---|---|

| Biocatalytic Reduction | Use of evolved ketoreductase (KRED) enzymes to selectively reduce a ketone to a chiral alcohol. | High enantioselectivity (>99% ee), mild reaction conditions (room temp, aqueous media), reduced waste. | Synthesis of (R)-2-methylpentanol using an evolved KRED. researchgate.netacs.org |

| Reductive Amination over Heterogeneous Catalysts | Direct conversion of biomass-derived intermediates (e.g., 2-hydroxytetrahydropyran) to amino alcohols using metal catalysts. | High atom economy, use of recyclable catalysts, potential for continuous flow operation. | Synthesis of 5-amino-1-pentanol with >90% yield using a Ni/ZrO₂ catalyst. cjcatal.com |

| Asymmetric Reduction | Catalytic reduction of N-Boc-protected amino ketones using chiral catalysts like CBS-oxazaborolidine. | Direct route to the final Boc-protected product, high enantiomeric excess. | Synthesis of chiral 2-N-Boc-amino-1-arylethanols. koreascience.kr |

Improving existing chemical methods is also a focus. For instance, a highly efficient process for synthesizing 5-amino-1-pentanol from a biomass-derived precursor was achieved with a 90.8% yield under mild conditions using a Ni/ZrO₂ catalyst. cjcatal.com Research into similar catalytic systems for the reductive amination of a suitable C5 precursor could lead to a more economical and scalable synthesis of the unprotected (R)-2-amino-1-pentanol, which can then be easily protected.

Q & A

Q. What are the standard synthetic routes for preparing (R)-2-(Boc-amino)-1-pentanol, and how can chiral purity be ensured?

this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of (R)-2-amino-1-pentanol. A common method involves reacting the amino alcohol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide or DMAP in a solvent such as THF or dichloromethane . To ensure chiral purity, enantiomerically pure starting materials or asymmetric synthesis techniques (e.g., chiral catalysts) are critical. Post-synthesis, chiral HPLC or polarimetry can verify enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm the Boc group (e.g., tert-butyl peaks at ~1.4 ppm) and hydroxyl/amine protons .

- IR spectroscopy to identify carbonyl stretches (~1680–1720 cm⁻¹) from the Boc group .

- HPLC or GC-MS for purity assessment, with chiral columns to resolve enantiomers .

- Mass spectrometry (ESI or EI-MS) for molecular ion verification .

Q. What safety precautions are recommended for handling this compound in the lab?

While specific hazard data for this compound is limited, general precautions for Boc-protected amino alcohols include:

- Using PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Working in a fume hood to minimize inhalation risks .

- Storing the compound in a sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent moisture degradation .

- Disposing of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess during the synthesis of this compound?

Strategies include:

- Kinetic resolution : Using enzymes or chiral catalysts to favor the desired enantiomer during protection .

- Low-temperature reactions : Reducing thermal racemization by conducting reactions below 0°C .

- Chiral auxiliaries : Temporarily introducing a chiral group to steer stereochemistry, followed by removal post-synthesis . Systematic screening of reaction conditions (e.g., solvent polarity, base strength) using design of experiments (DOE) can identify optimal parameters .

Q. What are the best practices for Boc deprotection in this compound without degrading the pentanol backbone?

The Boc group is typically removed via acidolysis. Recommended methods:

- Trifluoroacetic acid (TFA) : Use 20–50% TFA in dichloromethane at 0–25°C for 1–2 hours. Monitor reaction progress via TLC .

- HCl in dioxane : 4M HCl in dioxane at room temperature for 4–6 hours . Avoid prolonged exposure to strong acids to prevent hydroxyl group oxidation. Post-deprotection, neutralize with a weak base (e.g., NaHCO₃) and purify via column chromatography .

Q. How can solubility challenges of this compound in organic/aqueous systems be addressed during reaction optimization?

Solutions include:

- Co-solvent systems : Mix polar (e.g., DMF) and non-polar (e.g., toluene) solvents to balance solubility .

- Temperature modulation : Heating to 40–60°C may improve dissolution in apolar solvents .

- Hydroxyl protection : Temporarily silylate the hydroxyl group (e.g., TBSCl) to enhance solubility in hydrophobic media .

Q. How should researchers resolve contradictions in reported reaction yields or stereochemical outcomes for this compound?

A stepwise approach is recommended:

- Reproduce literature methods : Validate reported conditions to identify procedural discrepancies .

- Systematic parameter variation : Use DOE to test variables (e.g., reagent stoichiometry, solvent purity) and quantify their impact .

- Cross-lab validation : Collaborate with independent labs to eliminate equipment- or technique-specific biases .

- Advanced analytics : Employ 2D NMR (e.g., COSY, NOESY) or X-ray crystallography to confirm structural assignments .

Methodological Frameworks

- Experimental design : Apply the PICO(T) framework to structure studies (Population: reaction components; Intervention: synthetic conditions; Comparison: control reactions; Outcome: yield/purity; Time: reaction duration) .

- Data analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.